Nafuredin

Descripción

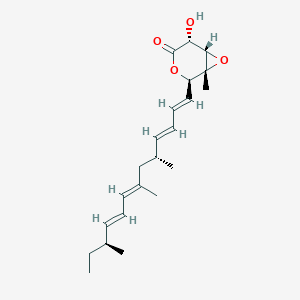

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C22H32O4 |

|---|---|

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

(1R,2R,5R,6S)-5-hydroxy-1-methyl-2-[(1E,3E,5R,7E,9E,11S)-5,7,11-trimethyltrideca-1,3,7,9-tetraenyl]-3,7-dioxabicyclo[4.1.0]heptan-4-one |

InChI |

InChI=1S/C22H32O4/c1-6-15(2)11-9-12-17(4)14-16(3)10-7-8-13-18-22(5)20(26-22)19(23)21(24)25-18/h7-13,15-16,18-20,23H,6,14H2,1-5H3/b10-7+,11-9+,13-8+,17-12+/t15-,16-,18+,19+,20-,22+/m0/s1 |

Clave InChI |

NMEGHQQRWKBPQO-IMNRXHEYSA-N |

SMILES isomérico |

CC[C@H](C)/C=C/C=C(\C)/C[C@@H](C)/C=C/C=C/[C@@H]1[C@@]2([C@@H](O2)[C@H](C(=O)O1)O)C |

SMILES canónico |

CCC(C)C=CC=C(C)CC(C)C=CC=CC1C2(C(O2)C(C(=O)O1)O)C |

Sinónimos |

nafuredin |

Origen del producto |

United States |

Structural Elucidation Methodologies and Stereochemical Assignment

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods have been indispensable in deciphering the planar structure and initial insights into the stereochemistry of Nafuredin and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for structural elucidation. researchgate.netnih.govpsu.edufrontiersin.orgfrontiersin.orgacs.orgresearchgate.netresearchgate.net Detailed analysis of ¹H and ¹³C NMR spectra provides information on the types and connectivity of atoms within the molecule. nih.govpsu.edufrontiersin.orgacs.orgresearchgate.netresearchgate.net Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing correlations between protons and carbons, thereby mapping the carbon skeleton and identifying functional groups. nih.govpsu.edufrontiersin.orgacs.orgresearchgate.netresearchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide spatial proximity information between protons, aiding in the determination of relative stereochemistry and conformational analysis. psu.eduresearchgate.net For instance, NOESY experiments were used to reveal cofacial relationships in some this compound derivatives. psu.eduresearchgate.net

While specific, comprehensive NMR data for the original this compound is distributed across various sources, studies on this compound derivatives like this compound C provide examples of the detailed NMR analysis performed. The ¹H NMR spectrum of this compound C showed characteristic signals for olefinic protons, hydroxyl signals, oxygenated methines, and methyl groups, with coupling constants providing insights into double bond geometry. nih.govresearchgate.net The ¹³C NMR and DEPT spectra confirmed the presence of various carbon types, including carbonyl, quaternary, methylene, and methine carbons. nih.govfrontiersin.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS), including techniques like HRESIMS and HR-FAB-MS, is essential for determining the accurate molecular mass of this compound and its derivatives. nih.govpsu.eduacs.orgmdpi.commdpi.complos.orgmdpi.com The precise mass measurement obtained from HRMS allows for the confident determination of the elemental composition and molecular formula of the compound. nih.govpsu.eduacs.orgmdpi.commdpi.complos.orgmdpi.com For example, the molecular formula of this compound C was established as C₂₂H₃₄O₄ based on HRESIMS data. nih.gov HRMS data is critical for confirming the proposed structure derived from NMR analysis.

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), plays a significant role in the assignment of absolute configurations of chiral molecules like this compound. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comacs.orgnih.govnih.gov Experimental ECD spectra are compared with theoretically calculated ECD spectra for different possible stereoisomers. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comacs.orgnih.govnih.gov Time-dependent density functional theory (TDDFT) calculations are commonly employed for this purpose. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comacs.orgnih.govnih.gov Good agreement between the experimental and calculated ECD spectra for a specific configuration provides strong evidence for the absolute stereochemistry. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.comacs.orgnih.govnih.gov

Absolute Configuration Determination Strategies

The absolute configuration of this compound has been a key aspect of its structural characterization. Strategies for determining the absolute configuration include both spectroscopic methods, as mentioned above, and synthetic approaches. The absolute configuration of this compound was revealed synthetically. kitasato-u.ac.jp Total synthesis studies, which involve the de novo construction of the molecule, can confirm the proposed structure and stereochemistry. kitasato-u.ac.jp Techniques such as Sharpless asymmetric epoxidation and chiral derivatization have been utilized in synthetic routes towards this compound and its derivatives to establish specific stereocenters. Comparing the spectroscopic data and properties of the synthesized compound with the natural product confirms the absolute configuration. kitasato-u.ac.jp

Structural Relationships between this compound and its Natural Derivatives (e.g., this compound-γ)

This compound exists alongside and can be transformed into several related natural derivatives, which share core structural features but differ in specific functional groups or ring systems. This compound itself is characterized as a δ-lactone. jst.go.jpkitasato-u.ac.jpresearchgate.netnih.gov A notable derivative is this compound-γ, which is a γ-lactone form of this compound. researchgate.netkitasato-u.ac.jpresearchgate.netnih.gov this compound is readily converted to this compound-γ under mild alkaline conditions. kitasato-u.ac.jpresearchgate.netnih.gov This transformation is proposed to occur via a β-elimination of the epoxide ring followed by a trans-cyclization, resulting in the formation of the five-membered γ-lactone ring from the six-membered δ-lactone ring. researchgate.netresearchgate.net this compound-γ also exhibits keto-enol tautomerism. researchgate.netkitasato-u.ac.jpresearchgate.netnih.gov

Other this compound derivatives, such as this compound A, this compound B, and this compound C, have also been isolated from fungal sources. nih.govfrontiersin.orgfrontiersin.orgacs.orgresearchgate.netacs.org These derivatives exhibit variations in their side chains or the presence/absence of specific functional groups compared to this compound. For instance, this compound C differs from this compound B by the presence of a hydroxyl group at C-2, replacing a double bond, leading to observable differences in their NMR spectra. nih.govfrontiersin.orgresearchgate.netfrontiersin.org These structural relationships highlight the biosynthetic pathways and potential transformations of these natural products.

Table 1: Key Spectroscopic Techniques Used in this compound Structural Elucidation

| Technique | Purpose |

| ¹H NMR Spectroscopy | Determination of proton environments, chemical shifts, coupling constants |

| ¹³C NMR Spectroscopy | Determination of carbon skeleton and functional groups |

| 2D NMR (COSY, HMQC, HMBC, NOESY) | Elucidation of connectivity, correlations, and spatial relationships |

| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate molecular mass and elemental formula |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration (often with theoretical calculations) |

| UV Spectroscopy | Detection of chromophores (e.g., conjugated systems) |

| Optical Rotation | Indication of chirality |

Table 2: Structural Comparison of this compound and this compound-γ

| Feature | This compound | This compound-γ |

| Lactone Ring | δ-lactone (6-membered) | γ-lactone (5-membered) |

| Formation | Natural product | Formed from this compound under mild alkaline conditions |

| Epoxide Ring | Present | Absent (undergoes elimination) |

| Tautomerism | Not typically reported | Exhibits keto-enol tautomerism |

Table 3: Selected this compound Derivatives and Key Structural Differences

| Derivative | Key Structural Differences Compared to this compound (Examples from Search Results) | Source Organism (Examples from Search Results) |

| This compound A | Biogenetically related to this compound B and C. frontiersin.orgfrontiersin.orgacs.orgresearchgate.netacs.org | Trichoderma harzianum, Penicillium variabile frontiersin.orgfrontiersin.orgacs.orgresearchgate.netacs.org |

| This compound B | Differs from this compound C by a double bond at C-2/C-3 instead of a hydroxyl group at C-2. nih.govfrontiersin.orgresearchgate.netfrontiersin.org | Talaromyces aculeatus and Penicillium variabile (mixed culture) frontiersin.orgacs.orgresearchgate.netacs.orgfrontiersin.org |

| This compound C | Possesses a hydroxyl group at C-2, replacing a double bond present in this compound B. nih.govfrontiersin.orgresearchgate.netfrontiersin.org | Trichoderma harzianum nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov |

| This compound-γ | γ-lactone form, lacks epoxide, exhibits keto-enol tautomerism. researchgate.netkitasato-u.ac.jpresearchgate.netnih.gov | Formed from this compound under alkaline conditions. kitasato-u.ac.jpresearchgate.netnih.gov |

Biosynthetic Pathways and Genetic Insights

Proposed Polyketide Biosynthesis of Nafuredin

The core scaffold of this compound is assembled via a polyketide pathway, a common route for the synthesis of complex natural products in fungi. This process involves the sequential condensation of small carboxylic acid units to build the carbon backbone of the molecule.

The biosynthesis of polyketides is initiated by a starter unit and extended by the sequential addition of extender units, a process catalyzed by polyketide synthases (PKSs). mdpi.com In a manner analogous to fatty acid synthesis, these building blocks are typically activated as coenzyme A (CoA) thioesters. mdpi.com While specific feeding studies for this compound are not extensively documented, the structure suggests a complex starter unit followed by elongation with extender units such as malonyl-CoA and methylmalonyl-CoA.

The assembly process occurs on a multi-enzyme complex where the growing polyketide chain remains covalently tethered to an acyl carrier protein (ACP) domain, being passed between catalytic domains for each cycle of elongation and modification. mdpi.com The total chemical synthesis of this compound, which utilized D-glucose and (S)-(-)-2-methyl-1-butanol as chiral starting materials for different fragments, provides insight into the potential biosynthetic precursors that the fungal machinery may use to construct this complex molecule. nih.gov

The structural complexity and stereochemical definition of this compound strongly suggest its synthesis is governed by a Type I modular polyketide synthase (mPKS). mdpi.com These mPKSs are large, multifunctional enzymes organized into modules, where each module is responsible for a single round of polyketide chain extension and subsequent modification. mdpi.com

The this compound PKS assembly line is predicted to contain a series of modules, each housing a specific set of catalytic domains. Core domains for elongation include the Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). mdpi.com The varied pattern of oxygenation and saturation along the this compound side chain is determined by the selective inclusion of optional reductive domains within each module, such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER). mdpi.com The final length and structure of the polyketide chain are dictated by the colinearity between the order of modules in the PKS and the final product structure. mdpi.com

Post-PKS Modifications and Enzymatic Transformations

Once the polyketide chain is synthesized and released from the PKS, it undergoes several crucial enzymatic transformations, known as post-PKS or tailoring modifications, to yield the final this compound molecule. lehmanns.demdpi.comnih.gov The formation of the characteristic β,γ-epoxy-δ-lactone ring is a key terminal step. kitasato-u.ac.jp This likely involves an epoxidation reaction catalyzed by a monooxygenase, such as a cytochrome P450 enzyme, followed by cyclization to form the lactone. The release of the polyketide chain from the PKS is often catalyzed by a Thioesterase (TE) domain, which can facilitate lactonization. biorxiv.org

Furthermore, it has been proposed that the highly methyl-branched structure of the polyketide side chain in this compound arises from post-PKS modifications, a strategy also observed in the biosynthesis of other fungal metabolites. researchgate.net This implies the action of one or more standalone S-adenosyl methionine (SAM)-dependent methyltransferase enzymes that decorate the chain after its assembly.

Biosynthetic Gene Cluster Analysis and Expression Studies

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous biosynthetic gene cluster (BGC). nih.govcore.ac.uk The fungus Aspergillus niger is known to harbor a multitude of cryptic BGCs, many of which are not expressed under standard laboratory conditions. nih.gov

Research has indicated that the biosynthetic gene cluster for this compound has been successfully cloned and was found to contain four primary open reading frames (ORFs). jst.go.jp However, the detailed sequence and functional analysis of this specific cluster are not widely available. The expression of such silent or low-expressed BGCs can sometimes be triggered by chemical epigenetic modifiers. For instance, treatment of fungal cultures with modifiers like suberoylanilide hydroxamic acid (SAHA) has been shown to induce or enhance the production of various metabolites, and this compound has been identified among the compounds produced under these conditions. mdpi.com This suggests that the this compound BGC is subject to epigenetic regulation and that its expression can be modulated to study its function and biosynthetic products.

Comparative Biosynthesis with Related Fungal Metabolites

The proposed biosynthetic pathway of this compound shares features with those of other complex fungal polyketides. The strategy of post-PKS methylation to form a branched side chain is analogous to the biosynthetic steps proposed for alternapyrone. researchgate.net

A particularly relevant comparison is the biosynthesis of asperfuranone in Aspergillus nidulans. nih.govnih.gov The production of asperfuranone uniquely requires the coordinated action of two distinct PKS enzymes—a non-reducing PKS (NR-PKS) and a highly-reducing PKS (HR-PKS)—encoded within the same BGC. nih.govnih.gov This "two-PKS" system generates a hybrid structure combining an aromatic core with a reduced polyketide side chain. nih.gov This biosynthetic model presents a plausible strategy for this compound, potentially explaining the formation of its two distinct structural regions: the δ-lactone head group and the extended polyene tail. The asperfuranone BGC also encodes several tailoring enzymes, including oxidoreductases and oxygenases, which are analogous to the enzymes required for the final steps of this compound maturation. nih.gov Additionally, the isolation of related derivatives, such as this compound C, from fungal cultures points to a degree of flexibility within the biosynthetic machinery. frontiersin.org

Chemical Synthesis and Analog Development

Total Synthetic Strategies for Nafuredin.

The total synthesis of this compound has been accomplished using convergent strategies. acs.orgnih.gov These approaches typically involve the preparation of key fragments, which are then coupled to assemble the complete molecular structure. acs.orgnih.govresearchgate.net

Convergent Approaches and Fragment Coupling.

Convergent synthesis strategies for this compound involve dividing the molecule into two main segments: a C1–C8 fragment and a C9–C18 side chain. acs.org For instance, one approach derived the C1–C8 segment from D-glucose, utilizing its inherent stereochemistry to establish chiral centers. The C9–C18 side chain was synthesized from (S)-(−)-2-methyl-1-butanol, which provides a required stereocenter. acs.orgthegoodscentscompany.com These two fragments are then coupled using stereoselective methods, such as Julia olefination, to form the complete carbon skeleton. acs.orgnih.gov Subsequent steps involve functional group elaborations and ring closure to form the δ-lactone.

Key Stereoselective Transformations.

Stereoselective transformations are crucial in the synthesis of this compound due to the presence of multiple stereocenters. pnas.org Techniques such as stereoselective Julia olefination have been employed for fragment coupling, ensuring the correct relative and absolute configurations in the final molecule. acs.orgnih.gov Sharpless asymmetric epoxidation and chiral derivatization have also been used to confirm stereochemical assignments during structural elucidation and synthesis. rsc.org The control of stereochemistry, particularly at tertiary alcohol centers, can be influenced by the choice of protecting groups on the starting materials. researchgate.net

Synthetic Routes to this compound-γ and Structurally Simplified Analogs.

This compound undergoes a structural rearrangement under mild alkaline conditions, forming this compound-γ, a γ-lactone tautomer. researchgate.netkitasato-u.ac.jp this compound-γ retains similar biological activity to this compound but exhibits altered physicochemical properties. researchgate.netkitasato-u.ac.jp Synthetic routes to this compound-γ and its simplified analogs have been developed. researchgate.netgoogle.com

One synthesis of (+)-nafuredin-γ was achieved in 10 steps starting from (E)-3-(tributylstannyl)propenal. researchgate.netnih.govacs.org This synthesis featured the direct construction of an anti-1,2-diol moiety using a Ti-mediated aldol (B89426) reaction of a lactyl derivative and rapid fragment assembly via palladium chemistry. researchgate.netnih.govacs.orgacs.org Another convergent approach for the total synthesis of this compound-γ utilized Stille coupling for fragment assembly. researchgate.netacs.org

Optimization of Reaction Conditions and Yields.

Optimization of reaction conditions is essential for improving yields and efficiency in the synthesis of this compound-γ and its analogs. For example, in one synthesis of this compound-γ, yield optimization involved precise control of reaction parameters such as temperature and catalyst loading. Impurities arising from side reactions, such as epoxide ring-opening, can be mitigated by using anhydrous conditions and low temperatures. General chemical reaction optimization techniques, including varying temperature, stoichiometry, and reaction time, are applicable to improving yields and purity in this compound analog synthesis. mt.comwhiterose.ac.uk

Control of Stereochemical Purity in Analog Synthesis.

Maintaining stereochemical purity is critical in the synthesis of this compound analogs, as stereochemistry can significantly impact biological activity. Impurities in this compound-γ synthesis can arise from side reactions, and controlling these is important for stereochemical purity. Stereoselective reactions, such as the Ti-mediated aldol reaction used in this compound-γ synthesis, are key for establishing the correct stereocenters. researchgate.netnih.govacs.orgacs.org The selection of appropriate protecting groups can also influence stereochemical outcomes. researchgate.net

Development of Air-Stable this compound-γ Analogs.

This compound-γ is known to be unstable in air due to the presence of oxygen-labile conjugated dienes. researchgate.netnih.gov To address this, researchers have designed and synthesized air-stable, structurally simplified this compound-γ analogs. researchgate.netnih.govresearchgate.netkitasato-u.ac.jpdntb.gov.ua Early simplified analogs without conjugated dienes showed lower inhibitory activities compared to this compound-γ. researchgate.netresearchgate.net More recent efforts have focused on developing new air-stable analogs that retain potent and selective inhibitory activity against nematode complex I. researchgate.netnih.govkitasato-u.ac.jp For example, an analog featuring a 1-azabicyclo[3.1.0]hexane scaffold demonstrated high inhibitory activity and selectivity. researchgate.net

Mechanistic Investigations of Nafuredin S Biological Activity

Inhibition of NADH-Fumarate Reductase (Complex I)

Kinetic Analysis of Enzyme Inhibition

Kinetic studies have quantified the potent inhibitory effect of Nafuredin on the respiratory enzymes of various helminth species. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against the target enzyme system in parasites like Ascaris suum and Haemonchus contortus. kitasato-u.ac.jppnas.org For instance, this compound inhibits the NADH-fumarate reductase system in adult A. suum mitochondria with an IC₅₀ value of 12 nM and the isolated Complex I (NADH-rhodoquinone reductase activity) with an IC₅₀ of 24 nM. pnas.orgpnas.org The inhibition constant (Ki) for A. suum Complex I has been determined to be approximately 8.1 nM with respect to NADH and 8.3 nM with respect to rhodoquinone (B1236329). satoshi-omura.info

Below is an interactive table summarizing the IC₅₀ values of this compound against various mitochondrial enzyme activities.

Non-competitive Inhibition with NADH Binding

Kinetic analysis has revealed that this compound's inhibition of Complex I is non-competitive (or uncompetitive) with respect to the electron donor, NADH. satoshi-omura.infopnas.org This indicates that this compound does not bind to the same site as NADH and does not prevent NADH from binding to the enzyme. satoshi-omura.info Instead, it is proposed that this compound binds to a different site on Complex I. The non-competitive nature of the inhibition with NADH suggests that the inhibitor can bind to the enzyme whether or not NADH is already bound. satoshi-omura.info

Competition at the Quinone-Binding Site of Complex I

While this compound does not compete with NADH, it acts as a competitive inhibitor with respect to rhodoquinone, the specific quinone utilized by the helminth anaerobic respiratory chain. nih.govsatoshi-omura.infopnas.org This finding is crucial as it pinpoints the site of inhibition to the quinone-binding domain within Complex I. nih.govpnas.org By competitively occupying this site, this compound effectively blocks the binding of rhodoquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters of Complex I to the quinone pool. pnas.orgpnas.org This competitive interaction is the key to its potent inhibitory effect on the helminth respiratory chain.

Elucidation of Electron Transport Chain Modulation in Helminth Mitochondria

Many parasitic helminths living in low-oxygen environments rely on a specialized anaerobic electron transport chain for energy generation, which is different from the aerobic pathway found in mammals. pnas.org This pathway, known as the malate (B86768) dismutation or the phosphoenolpyruvate (B93156) carboxykinase-succinate pathway, terminates with the NADH-fumarate reductase system. pnas.orgpnas.org In this system, electrons from NADH are transferred via Complex I to rhodoquinone (RQ), and the resulting rhodoquinol (RQH₂) is then reoxidized by Complex II, which reduces fumarate (B1241708) to succinate. pnas.org

This compound modulates this chain by creating a specific and potent blockade at Complex I. nih.govkitasato-u.ac.jp By inhibiting the reduction of rhodoquinone, it halts the entire downstream electron flow, preventing the regeneration of NAD⁺ and the production of ATP at this site. pnas.org This disruption of anaerobic energy metabolism is believed to be the basis of its anthelmintic activity. nih.gov

Comparative Analysis of Inhibitory Selectivity for Helminth versus Mammalian Enzymes

A remarkable feature of this compound is its high degree of selectivity for helminth mitochondrial Complex I over its mammalian counterpart. nih.govpnas.org While it inhibits the A. suum enzyme at low nanomolar concentrations, the IC₅₀ value for rat liver Complex I is more than 1,000 times higher. nih.govpnas.org For example, the IC₅₀ for NADH-ubiquinone reductase activity in A. suum is 8.9 nM, whereas for the same enzyme in rat liver, it is 10,000 nM. kitasato-u.ac.jp

This pronounced selectivity suggests that there are significant structural differences between the quinone-binding domains of helminth and mammalian Complex I enzymes. nih.govpnas.org Although both enzymes are sensitive to common Complex I inhibitors like rotenone (B1679576) and piericidin A, the unique structure of this compound allows it to exploit these differences, leading to specific inhibition of the parasite's enzyme. nih.govpnas.org This high selectivity is a critical attribute for a potential anthelmintic drug, as it implies a lower likelihood of toxicity to the host. nih.gov

The following table provides a comparative view of this compound's inhibitory concentrations against helminth and mammalian enzymes.

Target Identification and Characterization Studies

Molecular Target Validation: Helminth Mitochondrial Complex I

The primary molecular target of Nafuredin has been unequivocally identified as the mitochondrial Complex I (NADH:quinone oxidoreductase) within the respiratory chain of helminths. nih.govnih.govsatoshi-omura.info This enzyme plays a crucial role in the parasite's unique anaerobic energy metabolism. In many parasitic helminths, particularly in their adult stages residing in low-oxygen environments, the mitochondrial respiratory chain functions differently from that of their mammalian hosts. They utilize a pathway where NADH is oxidized by Complex I, and the electrons are ultimately transferred to fumarate (B1241708) via rhodoquinone (B1236329) and Complex II (succinate-quinone reductase), a process catalyzed by the NADH-fumarate reductase system. nih.govsatoshi-omura.infopnas.org

This compound exhibits a potent and selective inhibition of this helminth-specific respiratory pathway. nih.govnih.govresearchgate.net Studies have demonstrated that this compound inhibits the NADH-fumarate reductase activity in helminth mitochondria at nanomolar concentrations. nih.govnih.gov This high degree of selective toxicity is a key characteristic of the compound, as its inhibitory effect on mammalian mitochondrial Complex I is significantly weaker. nih.gov Kinetic analyses have further pinpointed the site of action, revealing that this compound acts as a competitive inhibitor of rhodoquinone, the electron acceptor in the helminth respiratory chain. nih.govsatoshi-omura.info This competitive inhibition indicates that this compound directly interacts with the quinone-binding site of Complex I, thereby blocking the electron transfer process and disrupting the parasite's energy production. nih.govnih.govresearchgate.net

The validation of helminth mitochondrial Complex I as the molecular target of this compound is supported by a substantial body of evidence from enzymatic assays and kinetic studies. The compound's ability to selectively disrupt a vital metabolic pathway in helminths, with minimal impact on the host's counterpart, underscores its potential as a promising anthelmintic agent.

Ligand-Protein Interaction Profiling

The interaction between this compound and its molecular target, helminth mitochondrial Complex I, has been profiled primarily through kinetic studies, which have provided significant insights into the nature of this binding. The key finding from these analyses is that this compound's inhibition of Complex I is competitive with respect to rhodoquinone. nih.govsatoshi-omura.info This mode of inhibition strongly suggests that this compound binds at or near the rhodoquinone-binding site on the enzyme, effectively competing with the natural substrate for access to this site. nih.govnih.govresearchgate.net

While detailed structural data from techniques like X-ray crystallography or cryo-electron microscopy, which would reveal the precise amino acid residues involved in the interaction with this compound, are not yet available for the helminth enzyme, the structural characteristics of this compound itself provide some clues. Like other known Complex I inhibitors, this compound possesses a common structural motif consisting of a polar heterocyclic ring and a hydrophobic tail. nih.govpnas.org This structure suggests that its interaction with the quinone-binding pocket is likely governed by a combination of hydrophobic interactions involving the tail and more specific polar interactions mediated by the heterocyclic head group. The unique structural features of the quinone-binding domain in helminth Complex I compared to its mammalian counterpart are believed to be the basis for this compound's remarkable selectivity. nih.govpnas.org

Biochemical and Cell-Based Assays for Target Deconvolution

The process of identifying and confirming helminth mitochondrial Complex I as the specific target of this compound relied on a series of carefully designed biochemical assays. These assays were instrumental in deconvoluting the compound's activity and pinpointing its precise site of action within the parasite's metabolic machinery.

To further dissect the inhibitory effect, researchers conducted more specific enzyme assays focusing on different segments of the respiratory chain. The NADH-rhodoquinone oxidoreductase activity, which specifically measures the function of Complex I, was also strongly inhibited by this compound. nih.gov In contrast, the rhodoquinol-fumarate reductase activity, which is catalyzed by Complex II, was only weakly inhibited by the compound. nih.gov This differential inhibition pattern was a critical piece of evidence that allowed for the deconvolution of the target, clearly indicating that Complex I, and not Complex II, is the primary site of this compound's action.

Kinetic analysis of the inhibition of Complex I activity provided further confirmation. These studies demonstrated that this compound's inhibition is competitive with the quinone substrate, rhodoquinone, and uncompetitive with the electron donor, NADH. nih.gov This detailed kinetic profile is consistent with a mechanism where this compound binds to the quinone-binding site of Complex I, thereby blocking electron transport.

The following table summarizes the inhibitory effects of this compound on various electron transport enzyme activities in Ascaris suum mitochondria, which were crucial for target deconvolution.

| Enzyme Activity | Complex(es) Involved | IC50 (nM) of this compound |

| NADH-fumarate reductase | I + II | 12 |

| NADH-rhodoquinone reductase | I | 24 |

| Rhodoquinol-fumarate reductase | II | 80,000 |

Data sourced from Ōmura et al. (2001)

These biochemical assays, through their systematic approach, provided conclusive evidence for the identification and validation of helminth mitochondrial Complex I as the specific molecular target of this compound.

Subunit-Level Interaction Analysis within Complex I

While a precise, high-resolution structure of this compound bound to helminth mitochondrial Complex I is not yet available, subunit-level interaction analysis has been inferred from comparative studies with the mammalian enzyme and from the compound's selective inhibitory profile.

In mammalian Complex I, the binding site for many inhibitors that compete with ubiquinone, the mammalian equivalent of rhodoquinone, is located at the interface of several subunits. The PSST subunit, in particular, has been identified as playing a critical role in forming this inhibitor-binding pocket. nih.govpnas.org It is hypothesized that the helminth Complex I possesses a structurally analogous domain that is recognized by this compound. nih.govpnas.org The sensitivity of Ascaris suum mitochondria to other classical Complex I inhibitors like rotenone (B1679576) and piericidin A supports the presence of such a conserved inhibitor-binding domain. nih.govpnas.org

However, the remarkable selectivity of this compound for the helminth enzyme over its mammalian counterpart strongly suggests that there are significant structural differences in this binding domain between the two. nih.govpnas.org These differences are likely at the level of the amino acid composition and the three-dimensional architecture of the subunits that constitute the quinone-binding pocket. The specific inhibition by this compound indicates that the structure of this domain in helminth Complex I, while functionally conserved, has diverged sufficiently from the mammalian enzyme to allow for selective targeting. nih.govpnas.org

Further research, including structural biology studies of the helminth Complex I, is needed to definitively identify the specific subunits and amino acid residues that interact with this compound. Such studies would provide a more detailed understanding of the molecular basis for its potent and selective anthelmintic activity and could guide the design of new and improved drugs targeting this essential parasite enzyme.

Structure Activity Relationship Sar Studies of Nafuredin and Its Analogs

Role of Olefinic Side Chain Length and Substitution Patterns.

Here is a representation of the influence of side chain length on activity based on the search results:

| Side Chain Length (relative to optimal) | Complex I Inhibitory Activity |

| Shorter (n=0 or 1) | Very low researchgate.net |

| Optimal (n=2 in analog 3) | Highest (among tested analogs) researchgate.net |

| Longer (n=3) | Moderate, lower than optimal researchgate.net |

Stereochemical Requirements for Biological Potency.

The stereochemistry of nafuredin is crucial for its biological activity . This compound possesses multiple stereocenters . The absolute configuration of this compound has been elucidated through studies involving the stereoselective synthesis of degradation products researchgate.net. The total synthesis of this compound and its analogs has been instrumental in confirming their relative and absolute stereochemistries and providing access to compounds for further biological evaluation acs.org. While the search results highlight the importance of stereochemistry and the efforts in stereoselective synthesis, detailed SAR data explicitly linking specific stereocenters to quantitative changes in biological potency across a range of epimers were not extensively provided. However, the focus on achieving stereoselective synthesis underscores the understanding that the precise three-dimensional arrangement of atoms is essential for effective interaction with the biological target, helminth complex I researchgate.net.

Design and Synthesis of Modified Analogs for Enhanced Biological Profile.

The design and synthesis of modified this compound analogs have been pursued to address limitations of the natural product, such as the air instability of this compound-γ due to its conjugated dienes nih.govresearchgate.netnih.gov. Researchers have designed and synthesized air-stable, structure-simplified this compound-γ analogs nih.govresearchgate.netnih.gov. Although some of these modified analogs showed lower complex I inhibitory activities compared to this compound-γ, some still exhibited high nM range activity researchgate.netnih.gov. One analog incorporating a 1-azabicyclo[3.1.0]hexane scaffold demonstrated notable inhibitory activity and high selectivity against nematode complex I researchgate.netnih.gov. These efforts highlight the ongoing work to develop analogs with improved properties while retaining potent and selective activity against the target. nih.govresearchgate.netnih.gov

Here is a table summarizing the activity of some air-stable this compound-γ analogs:

| Analog Type | Key Modification | Complex I Inhibitory Activity (IC₅₀) | Selectivity |

| Structure-simplified this compound-γ analogs (without conjugated dienes) | Removal of conjugated dienes | 300-820 nM researchgate.netnih.gov | Not specified for all |

| Analog with 1-azabicyclo[3.1.0]hexane scaffold | Incorporation of a unique scaffold | 170 nM researchgate.netnih.gov | High selectivity against nematode complex I researchgate.netnih.gov |

These studies demonstrate that modifications can lead to analogs with altered, and in some cases, potentially improved profiles, such as enhanced stability while maintaining significant inhibitory activity. nih.govresearchgate.netnih.gov

Preclinical Biological Evaluation in Model Organisms

In vitro Biological Activities in Parasite-Derived Systems

The in vitro activity of nafuredin has been primarily assessed through enzymatic assays using mitochondrial preparations from the parasitic nematode Ascaris suum.

This compound has demonstrated potent inhibitory effects on the NADH-fumarate reductase system, a unique anaerobic respiratory chain crucial for the energy metabolism of many parasitic helminths. nih.govuni.lu This system is composed of complex I (NADH-rhodoquinone oxidoreductase) and complex II (rhodoquinol-fumarate reductase), which utilize rhodoquinone (B1236329) as the electron carrier. nih.govkitasato-u.ac.jp

Furthermore, this compound was also found to be a potent inhibitor of the aerobic Complex I (NADH-ubiquinone oxidoreductase) from the L2 larval stage of A. suum, suggesting its efficacy against both anaerobic adult worms and aerobic larval stages. nih.govpnas.org

Table 1: Inhibitory Effect of this compound on Electron Transport Enzymes from Ascaris suum. nih.govkitasato-u.ac.jppnas.org

Detailed studies focusing on cellular bioassays of this compound in parasitic cultures are not extensively described in the currently available research. The primary focus of the in vitro evaluation has been on the enzymatic and molecular interactions within parasite-derived mitochondrial systems. nih.gov

Preclinical in vivo Studies in Non-Human Vertebrate Models

The anthelmintic efficacy of this compound has been evaluated in vertebrate animal models infected with parasitic helminths.

In preclinical in vivo studies, the primary measure of this compound's biological impact has been the assessment of parasite viability, particularly through the reduction of egg production. In sheep infected with Haemonchus contortus, oral administration of this compound led to a significant suppression of egg output from female worms. nih.gov A reduction of over 90% in fecal egg counts was observed by day 11 post-treatment. nih.gov This demonstrates a clear impact on the reproductive viability of the parasite. Information regarding specific morphological changes to the parasites following treatment is limited in the available literature.

Haemonchus contortus : The efficacy of this compound has been demonstrated in sheep experimentally infected with H. contortus, a gastrointestinal nematode of major economic importance in livestock. nih.govpnas.org Treatment resulted in a greater than 90% reduction in fecal egg counts within 11 days, indicating significant anthelmintic activity against this parasite in vivo. nih.gov

Trichinella spiralis : There is no available information from the reviewed sources regarding preclinical studies of this compound in models of Trichinella spiralis infection.

Hymenolepis nana : this compound has also shown effectiveness in mouse models infected with the dwarf tapeworm, Hymenolepis nana. pnas.orgresearchgate.net

Investigation of Selective Effects on Parasite Physiology

A key finding from the preclinical evaluation of this compound is its selective toxicity towards helminth physiology, specifically targeting the parasite's distinct energy metabolism. nih.govpnas.org The NADH-fumarate reductase system, the target of this compound, is a characteristic feature of the anaerobic energy metabolism in many helminths and differs significantly from the aerobic respiratory chain found in their mammalian hosts. nih.govkitasato-u.ac.jp

This selectivity is highlighted by the dramatic difference in the inhibitory concentration of this compound against parasite and mammalian mitochondrial enzymes. The IC₅₀ value for the inhibition of Complex I in rat liver mitochondria was found to be over 1,000 times higher than that for the A. suum enzyme. nih.govpnas.org This high degree of selectivity suggests that this compound can effectively disrupt the parasite's energy production with minimal impact on the host's mitochondrial function, which is a desirable characteristic for an anthelmintic drug. nih.govnih.gov

Table 2: Selective Inhibition of Mitochondrial Complex I by this compound. kitasato-u.ac.jp

Computational Modeling and Simulation

Molecular Docking Studies of Nafuredin and Analogs with Target Proteins

Molecular docking simulations have been instrumental in understanding how this compound and its analogs interact with their primary target, the mitochondrial Complex I (NADH-fumarate reductase) of helminths. nih.govnih.gov This enzyme is crucial for the anaerobic energy metabolism of these parasites, making it a prime target for anthelmintic drugs. nih.govpnas.org

Elucidation of Binding Poses and Interactions

Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to rhodoquinone (B1236329), the natural substrate of the enzyme in helminths, and an uncompetitive inhibitor with respect to NADH. nih.gov This suggests that this compound binds to the quinone-binding pocket of Complex I. nih.govnih.gov While specific molecular docking studies detailing the precise binding pose and amino acid interactions of this compound are not extensively documented in publicly available literature, the competitive nature of its inhibition strongly implies that it occupies the same binding site as rhodoquinone. This interaction is believed to be driven by the structural similarities between this compound, which possesses a polar heterocyclic ring and a hydrophobic tail, and the quinone substrate. nih.gov

Prediction of Binding Affinities and Energetics

Experimental studies have determined the potent inhibitory activity of this compound, with IC50 values in the nanomolar range against helminth Complex I. nih.gov For instance, the IC50 for NADH-fumarate reductase in Ascaris suum is 12 nM, and for NADH-rhodoquinone oxidoreductase, it is 24 nM. nih.gov While these experimental values provide a strong indication of high binding affinity, specific computational predictions of binding energies (e.g., in kcal/mol) for this compound and its analogs are not widely reported. Such computational data would be valuable for quantifying the strength of the interaction and for comparing the potential efficacy of different analogs.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

To date, there is a notable absence of published studies focusing on molecular dynamics (MD) simulations of the this compound-Complex I complex. MD simulations are a powerful computational tool used to assess the stability of a ligand-protein complex over time and to observe the dynamic behavior of the ligand within the binding site. nih.govphyschemres.orgrsc.org Performing such simulations on this compound would provide valuable insights into the stability of its binding pose, the flexibility of the protein upon binding, and the key interactions that are maintained throughout the simulation, further validating the binding hypothesis.

In Silico Approaches for Structure-Based Design of Novel Analogs

The design of novel this compound analogs has been primarily driven by the need to overcome the chemical instability of the natural product. This compound is unstable in air due to its oxygen-labile conjugated dienes. mdpi.com This led to the synthesis of this compound-γ, a more stable γ-lactone form, and subsequently, air-stable analogs of this compound-γ. mdpi.com While these efforts were successful in improving stability, the design process described in the available literature does not appear to be heavily reliant on in silico structure-based methods.

A true structure-based design approach would involve using the three-dimensional structure of the target protein, Complex I, to computationally design new molecules with improved binding affinity and selectivity. researchgate.net This would entail iterative cycles of in silico design, synthesis, and biological evaluation. While the groundwork has been laid by identifying the target and the likely binding site, the application of sophisticated computational design strategies to generate novel this compound analogs with enhanced potency remains an area ripe for future exploration.

Analytical Methodologies for Research and Quantification of Nafuredin

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. khanacademy.org This is achieved by passing a mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte from other molecules in the mixture based on differential partitioning between the two phases. khanacademy.orgkhanacademy.org For nafuredin, both high-performance liquid chromatography (HPLC) and preparative chromatography are essential tools.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. rotachrom.com It is a highly improved form of column chromatography. Instead of a solvent being allowed to drip through a column under gravity, it is forced through under high pressures of up to 400 atmospheres. This makes it much faster and more effective.

In the analysis of this compound, HPLC is used for purity assessment and quantification. rotachrom.comniph.go.jp Reverse-phase HPLC is a common method where the stationary phase is nonpolar and the mobile phase is a polar solvent. For instance, a C18 column is frequently used as the stationary phase, with a mobile phase consisting of a gradient of methanol (B129727) and water. psu.edunih.gov The detection of this compound is often carried out using a photodiode array (PDA) or a UV detector at specific wavelengths, such as 235, 254, 280, and 354 nm. psu.edu The retention time, the time it takes for this compound to pass through the column, helps in its identification, while the peak area in the chromatogram is proportional to its concentration. niph.go.jp

A study detailing the analysis of quinones in Echinococcus multilocularis mitochondria utilized HPLC to separate and identify the components. niph.go.jp Although the primary focus was on rhodoquinone-10, the methodology is applicable to similar compounds like this compound. The process involved extracting quinones from lyophilized mitochondria, followed by HPLC analysis. niph.go.jp

Preparative Chromatography for Research Sample Isolation

When larger quantities of a purified compound are needed for research purposes, such as for structural elucidation or biological assays, preparative chromatography is employed. rotachrom.comchromatographyonline.com This technique is a larger-scale version of analytical chromatography, designed to isolate and purify compounds rather than just identify and quantify them. rotachrom.com

The isolation of this compound from fungal cultures, such as Aspergillus niger or Trichoderma sp., often involves a multi-step chromatographic process. psu.edupnas.org An initial crude extraction with a solvent like ethyl acetate (B1210297) is typically followed by column chromatography over silica (B1680970) gel. pnas.org A stepwise elution with a solvent system, for example, n-hexane and ethyl acetate, helps to separate fractions containing this compound. pnas.org Further purification can be achieved using other chromatographic techniques like Sephadex LH-20 column chromatography, which separates molecules based on their size. psu.edunih.gov The final step often involves semi-preparative HPLC to obtain highly pure this compound. psu.edu

For example, in one study, the crude extract was first passed through a Sephadex LH-20 column, and the resulting fractions were then subjected to semi-preparative HPLC using a C18 column with a linear gradient of methanol and water to yield pure this compound. psu.edu

Spectroscopic Quantification Methods

Spectroscopy is a broad field of study that measures and interprets the electromagnetic spectra that result from the interaction between electromagnetic radiation and matter. For this compound, UV-Vis spectroscopy and quantitative NMR (qNMR) are particularly valuable.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a quantitative technique used to measure how much a chemical substance absorbs light. technologynetworks.comupi.edu This is done by measuring the intensity of light that passes through a sample with respect to the intensity of light through a reference sample or blank. technologynetworks.com The concentration of a substance in a solution can be determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species in the solution and the path length. libretexts.orgazooptics.com

This compound exhibits a characteristic UV absorption maximum (λmax) at approximately 253 nm in ethanol (B145695), with a molar extinction coefficient (ε) of 23,000 M⁻¹cm⁻¹. pnas.org This property allows for its quantification in solution. By measuring the absorbance of a this compound solution at 253 nm, its concentration can be calculated using the Beer-Lambert law, provided the path length of the cuvette is known. pro-analytics.net This method is also used to monitor the presence and concentration of this compound during various purification steps. niph.go.jpasm.org For instance, in enzyme activity assays, the change in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored to determine the inhibitory effect of this compound on enzymes like NADH-fumarate reductase. pnas.orgpnas.org

Quantitative NMR (qNMR) for Research Standards

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method that uses NMR spectroscopy to determine the concentration or purity of a substance. acanthusresearch.com Unlike many other analytical techniques, qNMR can provide a direct measurement of the analyte without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei contributing to the signal. acanthusresearch.comfujifilm.com

For the establishment of research standards of this compound, qNMR is an invaluable tool for determining its absolute purity. acanthusresearch.comsigmaaldrich.com This is achieved by comparing the integral of a specific this compound proton signal with the integral of a known amount of an internal standard. mestrelab.com The purity of the this compound sample can then be calculated with a high degree of accuracy. sigmaaldrich.com The structural information obtained from the NMR spectrum, including ¹H and ¹³C data, also serves to confirm the identity and integrity of the compound. psu.edunih.gov

Mass Spectrometry-Based Detection and Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. mdpi.comvirginia.edu It is a highly sensitive technique used for identifying unknown compounds, quantifying known compounds, and elucidating the structure and chemical properties of molecules.

The molecular formula and exact mass of this compound can be determined with high accuracy using high-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or fast atom bombardment (FAB). psu.edupnas.org For example, high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) has been used to determine the molecular formula of this compound as C₂₂H₃₂O₄ by measuring the mass of the protonated molecule [M+H]⁺. pnas.org In other studies, high-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to confirm the molecular formula. psu.edunih.gov

When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures, allowing for the separation of components by LC before their detection and identification by MS. nih.govnih.gov This is particularly useful in the analysis of crude extracts or biological samples containing this compound.

LC-MS for Metabolite Profiling and Identification in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in the research and quantification of this compound and its related metabolites. criver.comijpras.com This powerful combination of liquid chromatography's separation capabilities and mass spectrometry's sensitive detection and structural elucidation power is indispensable for profiling and identifying this compound derivatives in complex biological and chemical matrices. criver.com High-resolution mass spectrometry (HRMS) coupled with LC is particularly crucial for determining the elemental composition of novel metabolites and differentiating them from endogenous compounds. ijpras.com

The application of LC-MS in this compound research facilitates the analysis of crude extracts from fungal cultures, such as those of Aspergillus niger and various Trichoderma species, which are known producers of this compound and its analogues. psu.eduresearchgate.netnih.gov Researchers utilize various LC-MS approaches, including ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), to achieve high-resolution separation and detailed structural information. criver.comnih.gov

A typical workflow for metabolite profiling involves the extraction of secondary metabolites from a fungal culture, followed by separation using a suitable chromatographic method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC). illinois.eduthermofisher.com The eluent is then introduced into the mass spectrometer, where molecules are ionized, commonly using electrospray ionization (ESI), and their mass-to-charge ratios (m/z) are measured. thermofisher.comshimadzu.com Fragmentation of parent ions (MS/MS) provides characteristic patterns that are used to elucidate the structures of the metabolites. nih.gov

Research has successfully employed LC-MS to identify several this compound-related compounds. For instance, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key method for determining the molecular formula of isolated compounds. psu.edufrontiersin.org In a study of the mangrove-derived fungus Trichoderma harzianum D13, HRESIMS was used to establish the molecular formula of a new derivative, this compound C, as C₂₂H₃₄O₄ based on the detected ion [M+Na]⁺. frontiersin.orgnih.gov

Further structural details are often obtained by comparing the MS data with that of known compounds and through analysis of fragmentation patterns. For example, the conversion of this compound to this compound-γ under weak alkaline conditions was studied, and the structure of this compound-γ, a γ-lactone form, was elucidated. researchgate.netresearchgate.net This transformation highlights the importance of LC-MS in monitoring chemical modifications and degradation products of this compound.

The table below summarizes key research findings where LC-MS was instrumental in the identification and characterization of this compound and its derivatives.

| Compound | Producing Organism | Key LC-MS Findings | Reference |

| This compound | Aspergillus niger FT-0554 | Isolated as an inhibitor of NADH-fumarate reductase; structure elucidated using mass spectrometry and NMR. | researchgate.net |

| This compound | Trichoderma sp. (endophyte of Cola nitida) | Identified in the ethyl acetate extract; structure confirmed by HRESIMS and NMR data. | psu.edu |

| This compound A | Trichoderma harzianum D13 | Identified by comparison of its spectroscopic data with literature values. | frontiersin.org |

| This compound C | Trichoderma harzianum D13 | Isolated as a new compound; molecular formula C₂₂H₃₄O₄ established by HRESIMS. | frontiersin.orgnih.gov |

| This compound-γ | (Derived from this compound) | Formed from this compound by weak alkaline treatment; identified as a γ-lactone form with keto-enol tautomerism. | researchgate.netresearchgate.net |

The data underscores the utility of LC-MS in profiling the secondary metabolites of fungi, leading to the discovery of novel this compound derivatives. frontiersin.org The sensitivity of the technique allows for the detection of minor compounds in complex extracts, which is crucial for a comprehensive understanding of the biosynthetic pathways and chemical diversity of these natural products. nih.gov

Future Research Directions and Perspectives

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

Nafuredin is a secondary metabolite derived from a polyketide-terpene pathway produced by the fungus Aspergillus niger. researchgate.net While the general class of its origin is known, the specific enzymatic machinery and the sequence of biosynthetic steps remain an area ripe for investigation. The genome of A. niger contains a multitude of cryptic biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. nih.gov Future research will likely focus on activating these silent BGCs through techniques such as chemical epigenetic modification or co-culture methods to uncover novel this compound analogs or entirely new related compounds. nih.govacs.orgmdpi.com

Genomic and metabolomic profiling has already proven to be a powerful tool in identifying new natural products and their corresponding gene clusters. vliz.be Applying these combined 'omics' strategies to this compound-producing strains could elucidate the complete biosynthetic pathway. This exploration may reveal novel enzymes, such as specialized polyketide synthases (PKSs), tailoring enzymes (e.g., methyltransferases, oxidoreductases), and cyclases responsible for forming the characteristic δ-lactone ring and its stereochemistry. nih.govvliz.be Understanding these enzymes could pave the way for their use in biocatalysis and synthetic biology to produce this compound derivatives that are difficult to access through traditional chemical synthesis.

Development of Advanced Synthetic Strategies for Complex Analogs

The total synthesis of this compound and its more stable rearranged form, this compound-γ, has been successfully accomplished. researchgate.netresearchgate.net These synthetic routes have been crucial for confirming the structure of the natural product and for providing access to material for biological studies. However, a significant challenge remains: the chemical instability of both this compound and this compound-γ, particularly the oxygen-labile conjugated dienes in the latter, which hinders their development. researchgate.netresearchgate.netnih.gov

Future synthetic efforts will be directed towards creating more robust and drug-like analogs. This involves designing and synthesizing compounds that retain the key pharmacophoric features responsible for biological activity while replacing the unstable moieties. nih.gov Researchers have already begun to create air-stable, structure-simplified analogs, some of which have shown promising inhibitory activity in the nanomolar range. researchgate.netnih.gov One such analog, featuring a unique 1-azabicyclo[3.1.0]hexane scaffold, demonstrated high inhibitory activity and selectivity. researchgate.net The development of diversity-oriented synthesis and scaffold hopping strategies will be essential for generating libraries of novel analogs. biorxiv.orgnih.gov These approaches allow for systematic exploration of the chemical space around the this compound core, potentially leading to compounds with improved potency and pharmacokinetic properties. pharmafeatures.com

Deepening Mechanistic Understanding at the Sub-Molecular Level

This compound exhibits remarkable selectivity, potently inhibiting the mitochondrial complex I (NADH:ubiquinone oxidoreductase) of helminths while showing significantly lower activity against the mammalian equivalent. researchgate.netpnas.org It is understood to act by competing for the quinone-binding site within complex I. pnas.org However, the precise molecular interactions that underpin this high degree of selectivity are not fully understood.

Future research must focus on elucidating the sub-molecular details of the this compound-complex I interaction. High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), could be employed to solve the structure of helminth complex I bound to this compound or its active analogs. This would reveal the specific amino acid residues involved in binding and explain the structural differences between the parasite and host enzyme that confer selectivity. Furthermore, kinetic studies and photoaffinity labeling experiments can provide deeper insights into the binding dynamics and identify the exact location of interaction. researchgate.net Understanding this mechanism at a granular level is critical for the rational design of new inhibitors with even greater selectivity and potency.

Expanding the Scope of Preclinical Biological Investigations

Initial preclinical studies have demonstrated the in vivo anthelmintic activity of this compound against Haemonchus contortus in sheep, validating its potential as a treatment for parasitic worm infections. researchgate.netpnas.org A crucial future direction is to broaden the scope of these investigations. The efficacy of this compound and its next-generation analogs should be evaluated against a wider range of parasitic helminths of veterinary and human importance.

Moreover, since this compound targets a fundamental cellular process—mitochondrial respiration—its potential applications may extend beyond helminth infections. imcentras.lt Mitochondrial dysfunction is implicated in various other diseases, including certain cancers and fungal infections. researchgate.net For instance, some α-pyranone analogs and related compounds have shown cytotoxicity against cancer cell lines. nih.govacs.org Therefore, expanding preclinical investigations to screen this compound and its derivatives for activity against cancer cells, pathogenic fungi, and protozoa could uncover new therapeutic opportunities. researchgate.netmdpi.com These studies would involve a range of in vitro and in vivo models to assess efficacy and target engagement. imcentras.lt

Application of Artificial Intelligence and Machine Learning in this compound Research

The field of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML). nih.govmdpi.com These computational tools offer powerful new ways to accelerate and rationalize the research and development process for compounds like this compound. cas.orggu.se

Future research should integrate AI/ML approaches across the entire discovery pipeline. For instance, ML algorithms can be trained on existing data to predict the biological activity of virtual this compound analogs, allowing for the in silico screening of vast chemical libraries to prioritize the synthesis of the most promising candidates. nih.gov AI can also be used to mine genomic data from various fungal species to identify novel BGCs related to the this compound pathway. nih.govvliz.be In the realm of mechanistic studies, molecular dynamics simulations powered by machine learning could model the interaction between this compound analogs and complex I with greater accuracy, helping to predict binding affinities and understand selectivity. nih.gov This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods. insilico.com

Potential for New Compound Class Discovery based on the this compound Scaffold

Natural products provide privileged scaffolds that are evolutionarily optimized for biological interaction. biorxiv.org The core structure of this compound, a polyketide with a distinct lactone moiety, represents a valuable scaffold for the discovery of new classes of bioactive compounds. researchgate.netbiorxiv.org

A key future direction is to use the this compound scaffold as a starting point for "scaffold hopping"—a strategy where the core structure is modified to create novel chemotypes while preserving the key three-dimensional arrangement of functional groups required for biological activity. nih.gov This approach has the potential to yield entirely new classes of complex I inhibitors with different physicochemical properties, intellectual property landscapes, and potentially new mechanisms of action or resistance profiles. researchgate.netnih.gov The synthesis of an analog with a 1-azabicyclo[3.1.0]hexane core is an early example of this potential. researchgate.net By systematically exploring modifications to the lactone ring, the polyketide side chain, and the stereochemical centers, researchers can unlock new areas of biologically relevant chemical space, leading to the discovery of next-generation therapeutics inspired by the unique architecture of this compound.

Q & A

Q. What experimental protocols are recommended for isolating Nafuredin from Aspergillus niger cultures?

this compound is typically isolated via solvent extraction followed by chromatographic purification. Cultures of A. niger FT-0554 are extracted with ethanol or DMSO, and the crude extract is subjected to silica gel chromatography. Final purification uses reverse-phase HPLC. Key physical properties include solubility in polar organic solvents (e.g., DMSO, ethanol) and insolubility in water or hexane .

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular formula | C22H32O4 |

| Molecular weight | 360.50 g/mol |

| Solubility | DMSO, ethanol, chloroform |

| Bioactivity targets | NADH-fumarate reductase, Complex I |

Q. What methodologies are used to determine this compound’s structural configuration?

Structural elucidation involves NMR spectroscopy, X-ray crystallography, and synthetic confirmation. The β,γ-epoxy-δ-lactone core with a branched side chain was confirmed via total synthesis, including stereochemical assignments using Sharpless asymmetric epoxidation and chiral derivatization .

Q. How does this compound inhibit NADH-fumarate reductase in parasitic nematodes?

this compound acts as a non-competitive inhibitor of NADH binding and competes with rhodoquinone at the quinone-binding site of Complex I. This dual mechanism disrupts electron transport in parasites like Haemonchus contortus, leading to ATP depletion. In vitro assays using Ascaris suum mitochondria show IC50 values of 0.2–0.5 µM .

Advanced Research Questions

Q. How can synthesis yields of this compound-γ be optimized, and what factors influence stereochemical purity?

this compound-γ synthesis involves an 8-step route starting from L-glutamic acid. Key steps include TEMPO-mediated oxidation and stereoselective epoxidation. Yield optimization (currently 95%) requires precise control of reaction conditions (e.g., temperature, catalyst loading). Impurities arise from epoxide ring-opening side reactions, mitigated by anhydrous conditions and low temperatures .

Table 2: Synthetic Routes for this compound Derivatives

| Compound | Steps | Key Reagents | Yield |

|---|---|---|---|

| This compound | 6 | TEMPO, NaClO, KBr | 31% |

| This compound-γ | 8 | PMBzCl, (DHQ)2PHAL, K2OsO4 | 95% |

Q. How should researchers address contradictions in this compound’s enzyme inhibition mechanisms across species?

Discrepancies in inhibition kinetics (e.g., non-competitive vs. competitive behavior) require comparative assays using purified enzymes from divergent species (e.g., A. suum vs. rat liver). Surface plasmon resonance (SPR) can quantify binding affinities, while mutagenesis studies identify residue-specific interactions. For example, NADH-binding site variations explain species-selective inhibition .

Q. What experimental strategies validate this compound’s selectivity for parasitic Complex I over mammalian isoforms?

Use mitochondrial extracts from H. contortus and mammalian models (e.g., rat liver) in parallel inhibition assays. Measure oxygen consumption rates (OCR) via Seahorse XF analyzers. Structural analysis (cryo-EM) of parasite Complex I with bound this compound identifies unique binding pockets absent in mammals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.